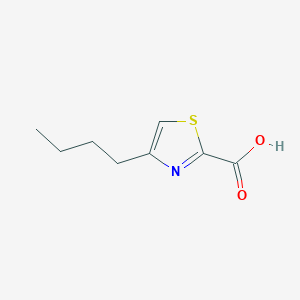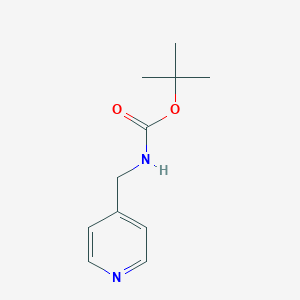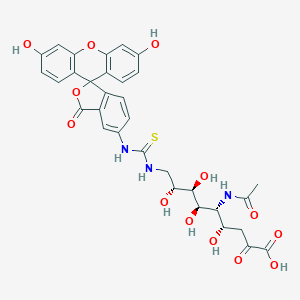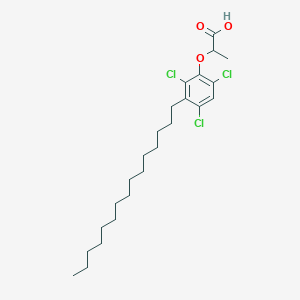
Nerispirdine
Übersicht
Beschreibung
Molecular Structure Analysis
Nerispirdine has a molecular formula of C17H18FN3 . Its average weight is 283.35 and its monoisotopic mass is 283.148475755 . The compound belongs to the class of organic compounds known as 3-methylindoles .Physical And Chemical Properties Analysis
Nerispirdine has a molecular formula of C17H18FN3 . Its average weight is 283.35 and its monoisotopic mass is 283.148475755 . The compound belongs to the class of organic compounds known as 3-methylindoles .Relevant Papers One relevant paper is a clinical trial (NCT00811902) that assessed the activity of Nerispirdine in improving the ability to walk in patients with multiple sclerosis . The safety and tolerance of Nerispirdine were also evaluated in this study .
Wissenschaftliche Forschungsanwendungen
Neuronal Conduction and Na+ Channel Inhibition : Nerispirdine has been identified as a substance that can enhance neuronal conduction and inhibit neuronal sodium (Na+) channels. This property may explain its lack of proconvulsant activity, indicating its potential use in neurological conditions without the risk of inducing seizures (Smith et al., 2009).
Retinopathy in Impaired Fasting Glucose : Research has investigated the use of Nerispirdine in delaying the development of retinopathy in subjects with impaired fasting glucose, a condition often preceding diabetes. This suggests its potential in managing early stages of diabetes-related complications (Tyrberg et al., 2008).
Relatedly, Latrepirdine, a compound similar to Nerispirdine, has been extensively studied for its neuroprotective effects and potential therapeutic applications:
Neurodegenerative Disorders : Latrepirdine, known as Dimebon, has shown potential therapeutic applications in treating neurodegenerative disorders. It has been studied for its benefits in anti-aging, depression, anxiety, and ischemia (Ustyugov et al., 2015).
Alzheimer's Disease : Studies have demonstrated that Latrepirdine improves cognition and arrests the progression of neuropathology in Alzheimer's disease models, suggesting significant therapeutic benefits for such neurodegenerative diseases (Steele et al., 2013).
Neuroprotective Effects : Research indicates that Latrepirdine has a protective effect against neurotoxic changes, increasing neuron survival and reducing mitochondrial instability in subjects with Alzheimer's disease (Sabbagh & Berk, 2010).
AMPK Activation and Neuronal Excitability : Latrepirdine is also identified as a potent activator of AMP-activated protein kinase (AMPK) and reduces neuronal excitability. This activity may contribute to its neurocognitive-enhancing properties (Weisová et al., 2013).
Amyloid-β Aggregation and Toxicity : The effects of Latrepirdine on amyloid-β aggregation and toxicity have been studied. It was found that its neuroprotective effects are independent of its ability to modulate amyloid-β aggregation, suggesting other mechanisms of neuroprotection (Porter et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3-fluoropyridin-4-yl)-3-methyl-N-propylindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3/c1-3-10-20(17-8-9-19-11-15(17)18)21-12-13(2)14-6-4-5-7-16(14)21/h4-9,11-12H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDHTARYCBHHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=C(C=NC=C1)F)N2C=C(C3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
119229-64-0 (mono-HCl) | |
| Record name | Nerispirdine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20152353 | |
| Record name | Nerispirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nerispirdine | |
CAS RN |
119229-65-1 | |
| Record name | Nerispirdine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nerispirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12714 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nerispirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NERISPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7M7YWO6CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)











